4-(Sulfoamino)benzene-1-sulfonic acid
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Overview
Description
4-(Sulfoamino)benzenesulfonic acid is an organosulfur compound characterized by the presence of both sulfoamino and sulfonic acid functional groups attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(sulfoamino)benzenesulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with sulfur trioxide and fuming sulfuric acid, which produces benzenesulfonic acid . This intermediate can then be further reacted with sulfonamide derivatives to introduce the sulfoamino group.
Industrial Production Methods: In industrial settings, the production of 4-(sulfoamino)benzenesulfonic acid often involves large-scale sulfonation processes using concentrated sulfuric acid and sulfur trioxide . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Sulfoamino)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides.
Reduction: The sulfoamino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophiles such as nitronium ion (NO2+) or sulfur trioxide (SO3) under acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl chlorides.
Reduction: Amines.
Substitution: Nitrobenzenesulfonic acids or other substituted benzenesulfonic acids.
Scientific Research Applications
4-(Sulfoamino)benzenesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(sulfoamino)benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the sulfoamino group can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Benzenesulfonic acid: Lacks the sulfoamino group, making it less versatile in certain applications.
Sulfanilic acid: Contains an amino group instead of a sulfoamino group, leading to different reactivity and applications.
p-Toluenesulfonic acid: Contains a methyl group on the benzene ring, which affects its solubility and reactivity.
Uniqueness: 4-(Sulfoamino)benzenesulfonic acid is unique due to the presence of both sulfoamino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .
Properties
CAS No. |
64275-29-2 |
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Molecular Formula |
C6H7NO6S2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
4-(sulfoamino)benzenesulfonic acid |
InChI |
InChI=1S/C6H7NO6S2/c8-14(9,10)6-3-1-5(2-4-6)7-15(11,12)13/h1-4,7H,(H,8,9,10)(H,11,12,13) |
InChI Key |
QXCHZWDLBJFABH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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